Sodium;N,N-dibutylcarbamodithioate is classified under the dithiocarbamate family of compounds. Its chemical formula is , with a molecular weight of approximately 227.366 g/mol . The compound is recognized by its CAS number 136-30-1 and is commonly used as a reagent in organic synthesis and as an enzyme inhibitor in biological studies .
The synthesis of sodium;N,N-dibutylcarbamodithioate typically involves the reaction of dibutylamine with carbon disulfide in the presence of sodium hydroxide. The general procedure can be outlined as follows:
This method allows for high yields of sodium dibutyldithiocarbamate while minimizing by-products.
The molecular structure of sodium;N,N-dibutylcarbamodithioate features a central nitrogen atom bonded to two butyl groups and a dithiocarbamate moiety containing two sulfur atoms. The structural formula can be represented as follows:
Key structural characteristics include:
Sodium;N,N-dibutylcarbamodithioate participates in various chemical reactions, including:
The mechanism of action for sodium;N,N-dibutylcarbamodithioate primarily involves its role as an enzyme inhibitor. It binds to the active site of target enzymes through non-covalent interactions, disrupting their catalytic activity. This inhibition can be quantitatively assessed using kinetic studies that measure changes in enzyme activity in the presence of varying concentrations of the compound .
The physical and chemical properties of sodium;N,N-dibutylcarbamodithioate are crucial for understanding its behavior in various applications:
These properties suggest that sodium dibutyldithiocarbamate is relatively stable under standard conditions but may decompose or react under extreme temperatures or in specific chemical environments.
Sodium;N,N-dibutylcarbamodithioate finds extensive applications across several domains:
Sodium N,N-dibutylcarbamodithioate (C₉H₁₈NNaS₂, MW 227.37 g/mol) is synthesized through nucleophilic substitution between dibutylamine and carbon disulfide (CS₂) under alkaline conditions. The reaction mechanism involves:
The stoichiometry follows:$$(C4H9)2NH + CS2 + NaOH → (C4H9)2NCS2Na + H_2O$$
Industrial purification employs ethanol dissolution (50–60°C) and activated carbon treatment to adsorb impurities, achieving >99.5% purity. Crystallization occurs at 25–30°C under dark conditions to prevent oxidative degradation [2]. Key parameters include maintaining pH >10 to avoid acid-mediated decomposition into CS₂ and dibutylamine.
Table 1: Optimization Parameters for Nucleophilic Synthesis
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Reaction Temperature | 0–15°C | Minimizes disulfide byproducts |
CS₂ : Amine Ratio | 1.5 : 1 | Ensures complete conversion |
Crystallization Solvent | Ethanol/Water (4:1) | Enhances crystal purity |
Activated Carbon Load | 1–2% w/w | Removes chromatic impurities |
While sodium N,N-dibutylcarbamodithioate is not directly studied in reversible addition-fragmentation chain-transfer (RAFT) polymerization, its structural analogs act as chain transfer agents (CTAs). The thiocarbonylthio group (S=C–S) enables:
The mechanism involves:
Dithiocarbamate CTAs exhibit superior oxygen tolerance compared to xanthates, allowing polymerization without rigorous deoxygenation. This property is leveraged in aqueous emulsion polymerization for styrene-butadiene rubber production [2].
Solvent polarity critically influences the synthesis of advanced derivatives like S-benzoyl-N,N-diethyldithiocarbamate. Key findings:
Industrial-scale synthesis uses mixed solvent systems (dichloromethane/methanol, 4:1) to balance reactivity and solubility. For sodium N,N-dibutylcarbamodithioate, water content must be controlled to prevent hydrate formation (e.g., trihydrate), which alters crystal packing and solubility. X-ray crystallography confirms that uncoordinated water molecules in the lattice form hydrogen bonds with dithiocarbamate sulfur atoms, influencing supramolecular architecture [5].
Table 2: Solvent Effects on Reaction Efficiency
Solvent System | Reaction Rate (k, min⁻¹) | Product Stability | Crystal Morphology |
---|---|---|---|
Water/Ethanol (1:1) | 0.45 | Moderate | Needles |
Dichloromethane/Methanol | 0.62 | High | Prisms |
Benzene | 0.08 | Low | Amorphous |
Ether | Not detected | N/A | N/A |
Industrial production employs phase-transfer catalysts (PTCs) like tetrabutylammonium bromide to accelerate biphasic reactions. PTCs shuttle the dithiocarbamate anion from aqueous to organic phases, increasing yield to >95% [3]. Additional optimizations include:
Large-scale processes utilize continuous flow reactors with:
This setup achieves throughputs of 500 kg/h with purities >99% [7].
Table 3: Catalytic Industrial Production Parameters
Catalyst/Process | Scale | Yield (%) | Purity (%) |
---|---|---|---|
Uncatalyzed Batch | 100 g | 72 | 95 |
PTC (TBA-Br) Batch | 100 g | 92 | 98 |
Continuous Flow (PTC) | 500 kg/h | 97 | 99.5 |
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